8-(3-chloro-4-methoxyphenyl)-3-ethyl-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione
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Description
The compound “8-(3-chloro-4-methoxyphenyl)-3-ethyl-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione” is a complex organic molecule. It contains an imidazo[1,2-g]purine core, which is a type of purine. Purines are biologically significant and are found in many important biomolecules like DNA and RNA .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a heterocyclic ring system. The presence of the chloro, methoxy, and ethyl groups would add to the complexity of the molecule .Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on the conditions and reagents present. The chloro and methoxy groups might be susceptible to nucleophilic substitution reactions, while the imidazo[1,2-g]purine core might undergo various ring-opening or ring-closing reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as its polarity, solubility, melting point, and boiling point would be influenced by the functional groups present .Future Directions
Properties
IUPAC Name |
6-(3-chloro-4-methoxyphenyl)-2-ethyl-4,7,8-trimethyl-9aH-purino[7,8-a]imidazol-9-ium-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN5O3/c1-6-23-17(26)15-16(22(4)19(23)27)21-18-24(10(2)11(3)25(15)18)12-7-8-14(28-5)13(20)9-12/h7-9,15H,6H2,1-5H3/q+1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMZOXPNULVIAFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2C(=NC3=[N+]2C(=C(N3C4=CC(=C(C=C4)OC)Cl)C)C)N(C1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN5O3+ |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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